Diagnostic Specificity of H5 Epitope Peptide (CNTKCQTP) ELISA vs. Hemagglutination Inhibition and Recombinant HA1-Based Assays
The synthetic peptide comprising the conserved H5 HA epitope CNTKCQTP (residues 274–281) demonstrated zero cross‑reactivity with antibodies to heterologous influenza subtypes (H1N1, H3N2, H7N9) in a peptide‑based ELISA format, whereas the hemagglutination inhibition assay (HI) and immunofluorescence/immunodot‑blot using recombinant HA1 protein showed measurable cross‑reactivity to non‑H5 subtypes. This differential was observed using both experimental chicken antisera raised against divergent H5N1 clades and convalescent human sera from confirmed H5N1 patients [REFS‑1].
| Evidence Dimension | Cross‑reactivity (false‑positive rate) with non‑H5 influenza subtype antibodies |
|---|---|
| Target Compound Data | 0% cross‑reactivity; all antibodies to other influenza subtypes tested negative in peptide ELISA |
| Comparator Or Baseline | HI assay, immunofluorescence assay, and immunodot‑blot using recombinant HA1: measurable cross‑reactivity observed with non‑H5 subtype antisera |
| Quantified Difference | Complete elimination of cross‑reactivity vs. measurable cross‑reactivity for conventional assays |
| Conditions | Peptide‑coated ELISA plates; chicken antisera against H5N1 (clades 0, 1, 2.1.3, 2.3.4) and other subtypes (H1N1, H3N2, H7N9); human convalescent sera from H5N1 patients and seasonal influenza patients |
Why This Matters
For procurement of serodiagnostic reagents, zero cross‑reactivity eliminates false‑positive results in H5N1 surveillance, enabling accurate differentiation from seasonal influenza infection—a critical specification that recombinant HA1‑based assays fail to meet.
- [1] Velumani S, Ho HT, He F, Musthaq S, Prabakaran M, Kwang J. A novel peptide ELISA for universal detection of antibodies to human H5N1 influenza viruses. PLoS ONE. 2011;6(6):e20737. doi:10.1371/journal.pone.0020737 View Source
